



Unveiling the Molecular Architecture and Bioactivity of Secoxyloganin: A Technical Guide

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For Immediate Release

Shanghai, China – December 16, 2025 – **Secoxyloganin**, a secoiridoid glycoside found in various medicinal plants, is garnering significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Secoxyloganin**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

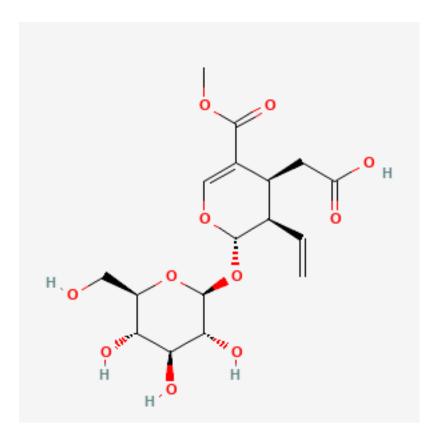
Secoxyloganin is a complex natural product with the systematic IUPAC name 2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid.[1][2] Its molecular formula is C₁₇H₂₄O₁₁ and it has a molecular weight of 404.37 g/mol .[3][4]

Key Identifiers:

- CAS Number: 58822-47-2[1][2]
- SMILES: COC(=0)C1=CO--INVALID-LINK--0)C=C">C@H0[C@H]2--INVALID-LINK--CO)O)O">C@@H0[1][2]
- InChl Key: MQLSOVRLZHTATK-PEYNGXJCSA-N[1][2]

Below is a 2D representation of the chemical structure of **Secoxyloganin**.





Physicochemical and Spectroscopic Data

A summary of the available quantitative data for **Secoxyloganin** is presented in the tables below, providing a valuable resource for its characterization and analysis.

Table 1: Physicochemical Properties of Secoxyloganin

Property	Value	Source	
Molecular Formula	C17H24O11	[3][4]	
Molecular Weight	404.37 g/mol	[3][4]	
Predicted Boiling Point	649.5 ± 55.0 °C	[1]	
Predicted Density	1.49 ± 0.1 g/cm ³	[1]	
Solubility in DMSO	≥ 80 mg/mL (197.83 mM)	[5]	

Table 2: Spectroscopic Data for **Secoxyloganin**



Technique	Key Data Points	Source
LC-MS	Precursor Ion [M+FA-H] ⁻ : 449.13 m/z	[1]
Major Fragment Ions: 371.0965, 403.1283, 165.0541, 179.0556, 223.0591 m/z	[1]	
¹H NMR (CD₃OD)	A table of ¹ H NMR spectral data is available in the cited literature.	[2]
¹³ C NMR (CD₃OD)	A table of ¹³ C NMR spectral data is available in the cited literature.	[2]

Biological Activity and Mechanism of Action

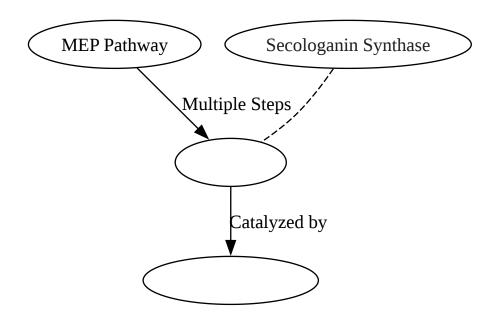
Secoxyloganin has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of particular interest.

Table 3: Reported Biological Activities of **Secoxyloganin**

Cytotoxicity Human dermal fibroblasts $IC_{50} = 78.1 \mu M$ [6] Antitrypanosomal Trypanosoma cruzi (trypomastigote forms) $IC_{50} = 74.2 \mu g/mL$ Anti-inflammatory Carrageenan-induced paw edema in mice Reduction in edema [6] DPPH radical Significant activity [6]	Activity	Assay Details	Result	Source
Antitrypanosomal (trypomastigote forms) $IC_{50} = 74.2 \mu g/mL$ Anti-inflammatory Carrageenan-induced paw edema in mice Reduction in edema [6] Antioxidant DPPH radical Significant activity [6]	Cytotoxicity		IC50 = 78.1 μM	[6]
Anti-inflammatory Reduction in edema [6] paw edema in mice DPPH radical Antioxidant Significant activity [6]	Antitrypanosomal		IC50 = 74.2 μg/mL	
Antioxidant Significant activity [6]	Anti-inflammatory	· ·	Reduction in edema	[6]
Scaveriging assay	Antioxidant	DPPH radical scavenging assay	Significant activity	[6]



While the precise molecular mechanisms underlying **Secoxyloganin**'s bioactivities are still under investigation, its biosynthetic origin provides some clues. **Secoxyloganin** is derived from the methylerythritol phosphate (MEP) pathway and is formed from loganin through the catalytic action of the enzyme secologanin synthase. This places it within the intricate network of secoiridoid biosynthesis, which gives rise to numerous bioactive compounds.



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Biosynthetic origin of Secoxyloganin.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section outlines key methodologies related to the study of **Secoxyloganin**.

Total Synthesis of Secoxyloganin Aglucone (Protected Form)

A multi-step synthesis has been developed to produce a protected form of the **secoxyloganin** aglucone. The key steps involve:

 Starting Material: The synthesis commences with cyclopentadiene, which is converted to 5norbornen-2-one.



- Formation of Cyclopentenone Intermediate: The norbornenone is then transformed into a monosubstituted cyclopentenone derivative.
- Vinyl Group Introduction: A vinyl substituent is introduced via a cuprate addition reaction. The
 resulting enolate is trapped as a silyl enol ether.
- Final Protected Aglucone: The silyl enol ether is further processed to yield the final product with the complete 10-carbon framework and correct stereochemistry, with all functional groups differentially protected.

For detailed reaction conditions and characterization data, refer to the original publication.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory effects of **Secoxyloganin** can be evaluated in vivo using the carrageenan-induced paw edema model in mice.

- Animal Model: Swiss mice are typically used for this assay.
- Treatment: Animals are orally administered with **Secoxyloganin** at various doses (e.g., 3, 30, and 100 mg/kg). A control group receives the vehicle.
- Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
- Measurement of Edema: Paw volume is measured using a plethysmometer at specified time points (e.g., 2 and 4 hours) after carrageenan injection.
- Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

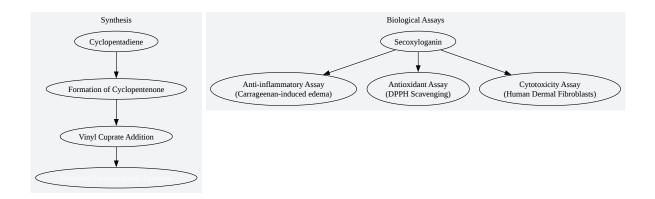
Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of **Secoxyloganin** can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Reagents: A solution of DPPH in methanol is prepared.



- Sample Preparation: Secoxyloganin is dissolved in a suitable solvent to prepare various concentrations.
- Reaction: The **Secoxyloganin** solutions are mixed with the DPPH solution.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.



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General experimental workflow for **Secoxyloganin**.

This technical guide provides a foundational understanding of **Secoxyloganin**. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

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